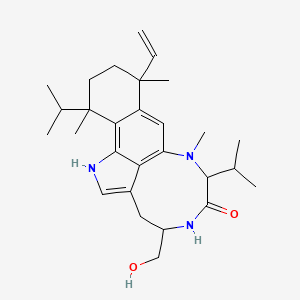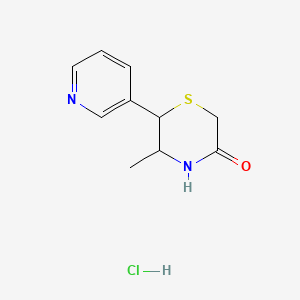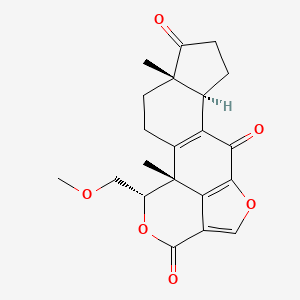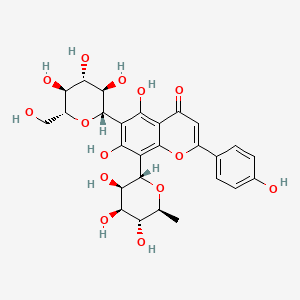
紫黄素
描述
紫兰素是一种天然存在的黄酮类化合物,具体来说是黄酮 C 糖苷。 它存在于多种植物物种中,包括铁皮石斛的茎 . 紫兰素以其强大的抗氧化和抗菌活性而闻名,使其成为各个科学领域关注的化合物 .
科学研究应用
紫兰素具有广泛的科学研究应用,包括:
化学: 紫兰素因其化学性质和作为合成其他化合物的先驱的潜力而受到研究。
生物学: 它的抗氧化特性使其成为与氧化应激和细胞保护相关的研究的关注对象。
作用机制
紫兰素主要通过其抗氧化活性发挥作用。 它清除自由基和活性氧物质,从而保护细胞免受氧化损伤 . 涉及的分子靶点和途径包括抑制乙酰胆碱酯酶,这与神经保护有关 . 此外,紫兰素与参与细胞防御机制的各种酶和蛋白质相互作用。
生化分析
Biochemical Properties
Violanthin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is crucial for breaking down acetylcholine into choline and acetic acid . This inhibition can lead to increased levels of acetylcholine, which may have various physiological effects. Additionally, violanthin exhibits potent lipid peroxidation-inhibitory activity, much stronger than that of β-carotene, and singlet oxygen-quenching activity . These properties suggest that violanthin can protect cells from oxidative stress and damage.
Cellular Effects
Violanthin influences various cellular processes and functions. In studies involving lipopolysaccharide-stimulated RAW 264.7 mouse macrophage cells, violanthin demonstrated significant anti-inflammatory effects . It inhibited the production of nitric oxide and prostaglandin E2, both of which are mediators of inflammation. Furthermore, violanthin effectively inhibited the translocation of the nuclear factor-κB p65 subunit into the nucleus, suggesting that its anti-inflammatory activity may be based on the inhibition of the nuclear factor-κB pathways . These findings indicate that violanthin can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, violanthin exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, leading to increased acetylcholine levels . This interaction is crucial for its potential therapeutic effects on neurological functions. Additionally, violanthin’s antioxidant properties are attributed to its ability to quench singlet oxygen and inhibit lipid peroxidation . These actions help protect cells from oxidative damage and maintain cellular integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB pathways, which play a key role in regulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of violanthin have been observed to change over time. Studies have shown that violanthin is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH Long-term studies have indicated that violanthin can maintain its anti-inflammatory and antioxidant properties over extended periods, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of violanthin vary with different dosages in animal models. At lower doses, violanthin has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the optimal dosage range for violanthin to maximize its therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
Violanthin is involved in various metabolic pathways, particularly those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as acetylcholinesterase and zeaxanthin epoxidase, influencing metabolic flux and metabolite levels These interactions are crucial for its biological activities and therapeutic potential
Transport and Distribution
Within cells and tissues, violanthin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects
Subcellular Localization
Violanthin’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that violanthin reaches the appropriate sites within the cell to exert its biological effects. Understanding its subcellular localization can provide valuable insights into its mechanisms of action and potential therapeutic applications.
准备方法
合成路线和反应条件: 紫兰素可以从天然来源如铁皮石斛中分离出来。 提取过程通常涉及使用甲醇进行溶剂提取,然后进行色谱柱等纯化步骤 .
工业生产方法: 由于紫兰素在某些植物中含量丰富,因此工业生产紫兰素并不常见。 代谢工程的进步使得在异源微生物宿主如大肠杆菌和酿酒酵母中生产紫兰素成为可能 .
化学反应分析
反应类型: 紫兰素会发生各种化学反应,包括:
氧化: 紫兰素可以被氧化成不同的产物,具体取决于所使用的条件和试剂。
还原: 还原反应可以修饰紫兰素中存在的官能团。
取代: 取代反应可以在黄酮结构的特定位置发生,导致形成衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 在适当的条件下,可以使用各种亲核试剂进行取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以导致醌的形成,而还原可以产生醇或其他还原衍生物。
相似化合物的比较
紫兰素由于其特定的糖基化模式在黄酮类化合物中独一无二。类似的化合物包括:
木犀草素: 另一种具有抗氧化特性的黄酮。
槲皮素: 一种以其抗炎和抗氧化活性而闻名的黄酮类化合物。
芹菜素: 一种具有类似结构特征但糖基化模式不同的黄酮.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOUGOXRXQDXDC-RSPRXDBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904828 | |
| Record name | Violanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40581-17-7 | |
| Record name | Violanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Violanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



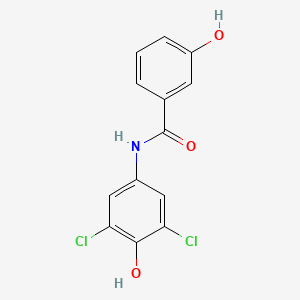
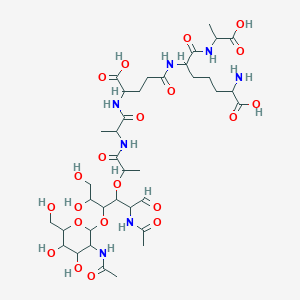
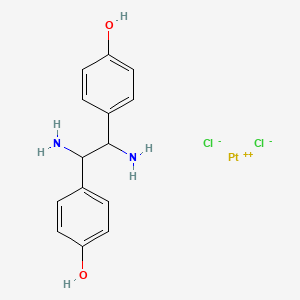

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)
